Product packaging for 4-Ethyloctan-1-ol(Cat. No.:CAS No. 38514-07-7)

4-Ethyloctan-1-ol

Cat. No.: B3433569
CAS No.: 38514-07-7
M. Wt: 158.28 g/mol
InChI Key: ZNJPQKWYELNYIB-UHFFFAOYSA-N
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Description

4-Ethyloctan-1-ol (CAS 38514-07-7) is a branched-chain primary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound features a chiral center at the fourth carbon atom, making it a valuable model system for stereochemical investigations and the synthesis of enantiomerically pure complex molecules . In organic synthesis, branched-chain alcohols like this compound serve as key intermediates and building blocks. The structure, with its specific alkyl branching, can influence reaction rates and stereochemical outcomes, providing a tool for controlling molecular architecture. The primary alcohol functionality allows for straightforward transformation into other valuable groups, such as aldehydes, carboxylic acids, or esters, via oxidation or substitution reactions . Furthermore, its branched nature is structurally analogous to motifs found in various natural products, including pheromones and components of essential oils, making it a relevant substrate in natural product chemistry and fragrance research . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use. References PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-1-octanol BenchChem: https://www.benchchem.com/product/b3433569

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B3433569 4-Ethyloctan-1-ol CAS No. 38514-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-7-10(4-2)8-6-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPQKWYELNYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316396
Record name 4-Ethyl-1-octanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-07-7
Record name 4-Ethyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38514-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-octanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Ethyloctan 1 Ol

Regioselective and Stereoselective Synthesis Approaches for 4-Ethyloctan-1-ol

The primary challenge in synthesizing this compound lies in the precise construction of the chiral center at the C4 position while maintaining the primary alcohol functionality at C1. This necessitates methodologies that can differentiate between enantiomers and control the three-dimensional arrangement of atoms.

Asymmetric Synthesis of Enantiomerically Pure this compound

Achieving enantiomeric purity is critical in the synthesis of chiral molecules. Asymmetric synthesis is defined as a reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, producing stereoisomeric products in unequal amounts. rsc.org Several powerful strategies can be envisioned for the synthesis of enantiomerically pure this compound.

One of the most effective methods for preparing enantiomerically pure compounds is through catalytic asymmetric synthesis. mdpi.com A prominent example is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction. arkat-usa.org This method facilitates the catalytic asymmetric carbon-carbon bond formation on terminal alkenes without the need for other functional groups. arkat-usa.org For the synthesis of a γ-chiral alcohol like this compound, a suitable ω-alkene-1-ol precursor could be employed. The ZACA reaction, followed by oxidation, can produce chiral alcohols with enantiomeric excesses typically in the range of 80-88%, which can then be further purified to ≥99% ee through techniques like lipase-catalyzed acetylation. pnas.orgpnas.orgnih.gov

Another powerful approach is enzymatic kinetic resolution. jocpr.com This method utilizes the inherent chirality of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. unipd.itresearchgate.net For instance, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation. One enantiomer would be preferentially acylated, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. jocpr.comunipd.it Lipases often exhibit high enantioselectivity for secondary alcohols, but methods for enhancing selectivity towards primary alcohols, such as performing the reaction at low temperatures, have been developed. jocpr.com

The following table illustrates the potential of enzymatic resolution for producing enantiopure alcohols, based on data for analogous chiral primary alcohols.

Table 1: Illustrative Examples of Enzymatic Kinetic Resolution of Chiral Alcohols

Substrate Enzyme Reaction Product Enantiomeric Excess (ee) Reference
Racemic 1-phenylethanol Lipase (B570770) from Candida antarctica B (CAL-B) Acylation (S)-1-phenylethanol >99% unipd.it
Racemic secondary alcohols Lipase CAL-B Transesterification Enantiopure alcohols and acetates >99% jocpr.com
Racemic β-amino acid esters Lipase from Candida antarctica B (CAL-B) Acylation Acetylated ethyl 3-aminobutyrate E = 80 unipd.it

Diastereoselective Control in the Synthesis of this compound Precursors

Diastereoselective synthesis aims to preferentially form one diastereomer over another. nih.gov In the context of this compound, this could be relevant in the synthesis of a key precursor containing multiple stereocenters, from which the target molecule is then derived. A plausible strategy involves the creation of a 1,3-diol precursor, where the relative stereochemistry can be controlled.

A well-established method for the diastereoselective synthesis of syn-1,3-diols is the Narasaka-Prasad reduction . wikipedia.org This reaction involves the reduction of a β-hydroxy ketone using a boron chelating agent and a hydride source, such as sodium borohydride (B1222165). wikipedia.org The chelation of the boron agent to the hydroxyl group and the ketone directs the hydride attack to produce the syn-diol with high selectivity. wikipedia.org To apply this to this compound, a precursor such as 5-hydroxy-4-ethyl-3-oxooctanal or a related β-hydroxy ketone would be required.

Conversely, the Evans-Saksena reduction provides access to anti-1,3-diols from the same β-hydroxy ketone precursors. wikipedia.org This method employs tetramethylammonium (B1211777) triacetoxyborohydride, which delivers the hydride intramolecularly, resulting in the opposite diastereomer to the Narasaka-Prasad reduction. wikipedia.org

The choice between these methods allows for precise control over the stereochemistry of 1,3-diol precursors, which are versatile intermediates in organic synthesis. nih.gov

Novel Catalytic Routes to this compound

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, offering more efficient and selective pathways to complex molecules.

Transition Metal-Catalyzed Hydrogenation and Hydroformylation Pathways

Hydroformylation , also known as the oxo process, is a powerful industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.org The resulting aldehyde can be readily hydrogenated to the corresponding alcohol. wikipedia.orggoogle.com Asymmetric hydroformylation, using chiral rhodium or platinum complexes, can directly produce chiral aldehydes from prochiral olefins, making it a highly attractive route for the synthesis of molecules like this compound. sioc-journal.cnnih.gov

A potential synthetic route to this compound could start with 3-ethyl-1-heptene. Regioselective and asymmetric hydroformylation at the C1 position would yield the chiral aldehyde, 4-ethyloctanal (B3054142). Subsequent reduction of the aldehyde would furnish the target alcohol. The development of ligands that can control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity is a key area of research. sioc-journal.cnosti.govfigshare.com Recent advances have seen the development of catalysts that provide excellent regioselectivity for linear aldehydes from higher olefins. rsc.orgresearchgate.netcas.cn

Reductive hydroformylation, a tandem process combining hydroformylation and subsequent aldehyde reduction in one pot, offers an even more atom-economical route directly to alcohols. chemrxiv.org Recently, a cobalt-catalyzed reductive hydroformylation of terminal alkenes using visible light has been reported, affording linear alcohols with high regioselectivity. chemrxiv.orgacs.org Ruthenium catalysts have also been shown to be effective for the direct conversion of both terminal and internal alkenes to linear alcohols. acs.org

Table 2: Examples of Regioselective Hydroformylation of Olefins

Olefin Catalyst System Product(s) Regioselectivity (linear:branched) Reference
1-Octene Rh-BISBIS in ionic liquid Nonanal, 2-Methyloctanal High for linear aldehyde researchgate.net
1-Octene Rh/L6 (self-assembling phosphine) Nonanal, 2-Methyloctanal >99:1 at 120 °C rsc.org
Terminal Alkenes (dcype)Co(CO)₂H / visible light Linear alcohols >99:1 chemrxiv.orgacs.org
Internal Olefins Ru-complex with 2-phosphino-substituted imidazole (B134444) ligands Linear alcohols up to 99:1 acs.org

Organocatalytic Strategies for the Formation of the this compound Skeleton

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. bohrium.com Chiral amines, phosphoric acids, and other small molecules can effectively catalyze a wide range of transformations with high enantioselectivity. bohrium.comacs.org

For the synthesis of this compound, an organocatalytic approach could involve the asymmetric functionalization of a suitable aldehyde or ketone precursor. For example, chiral proline and its derivatives are known to catalyze the α-functionalization of carbonyl compounds. bohrium.com A strategy could involve the enantioselective α-alkylation of an aldehyde to construct the C4 chiral center. Another possibility is the use of chiral phosphoric acids to catalyze the addition of nucleophiles to in situ generated reactive intermediates. acs.orgresearchgate.net While direct application to a molecule with the specific structure of this compound is not widely reported, the principles of organocatalysis offer a versatile and metal-free approach to its chiral precursors. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of its twelve principles is crucial for the sustainable synthesis of fine chemicals like this compound. pnas.orgechemi.com

Key green chemistry principles relevant to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The transition metal-catalyzed and organocatalytic routes discussed above are prime examples of this principle in action, minimizing waste by using small amounts of catalysts that can be recycled. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Tandem reactions, such as reductive hydroformylation which combines two reaction steps into one, are highly atom-economical. chemrxiv.org

Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. echemi.com The development of reactions that can be performed in water, supercritical fluids, ionic liquids, or even solvent-free conditions is a key goal of green chemistry. researchgate.netpnas.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org Enzymatic syntheses are often highly specific, reacting at one site of a molecule without affecting others, thereby reducing the need for protecting groups. acs.org Similarly, developing chemoselective catalysts that can differentiate between functional groups, for example, in a diol, can obviate protection-deprotection steps. nih.gov

Use of Renewable Feedstocks: While not directly addressed in the synthetic methods above, a truly green synthesis would ideally start from renewable resources.

By integrating these principles into the design of synthetic routes, the production of this compound can be made more efficient, less wasteful, and environmentally benign.

Development of Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and safety hazards. Modern synthetic chemistry seeks to minimize or eliminate these solvents.

Solvent-Free Synthesis: Solvent-free, or neat, reactions represent an ideal in green chemistry. These reactions are typically conducted by mixing the neat reactants, sometimes with a catalyst. For alcohol synthesis, certain catalytic reactions, such as the dehydration of other alcohols or hydrogenations, can be performed under solvent-free conditions, often at elevated temperatures. mdpi.com For instance, the dehydration of 2-octanol (B43104) to form alkenes has been demonstrated under solvent-free conditions using metal triflate catalysts. mdpi.com While a specific solvent-free protocol for this compound is not prominently documented, this approach is a key area of research for producing higher alcohols, aiming to reduce waste and simplify product purification.

Aqueous Medium Synthesis: Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. The challenge lies in the low solubility of nonpolar organic reactants. However, the development of water-stable catalysts has enabled certain reactions, like the Guerbet reaction for producing higher alcohols, to be performed in aqueous systems. google.com Catalytic methods for converting lower molecular weight alcohols into higher alcohols have been shown to be effective in the presence of significant amounts of water, retaining catalyst activity. google.com These advancements suggest the feasibility of developing aqueous-phase syntheses for branched-chain alcohols like this compound, potentially using phase-transfer catalysts or surfactant-aided systems to overcome solubility issues.

Atom Economy and Waste Minimization in this compound Production

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The formula is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) × 100

Reactions with high atom economy, such as addition reactions, are preferred as they generate fewer byproducts. d-nb.info In contrast, substitution or elimination reactions often have poor atom economy.

To illustrate, consider a hypothetical synthesis of this compound via the reduction of ethyl 4-ethyloctanoate using lithium aluminum hydride (LiAlH₄), a common method for converting esters to primary alcohols. vaga.study

Reaction: 4 C₁₂H₂₄O₂ (Ethyl 4-ethyloctanoate) + 2 LiAlH₄ → 4 C₁₀H₂₂O (this compound) + 4 C₂H₅OH (Ethanol) + Li₂O + Al₂O₃ (after workup)

For the core reduction step (ignoring workup reagents for simplicity): 2 C₁₂H₂₄O₂ + LiAlH₄ → 2 C₁₀H₂₂O + 2 C₂H₅OH + LiAlO₂

Calculating the atom economy for this pathway demonstrates the inherent inefficiency of using stoichiometric reagents that are not fully incorporated into the final product. Catalytic hydrogenation of the ester, while requiring more complex equipment, would offer a significantly higher atom economy.

Interactive Table: Theoretical Atom Economy for a Hypothetical Synthesis of this compound

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 4-ethyloctanoateC₁₂H₂₄O₂200.32Reactant
Lithium Aluminum HydrideLiAlH₄37.95Reactant
This compound C₁₀H₂₂O 158.28 Desired Product
EthanolC₂H₆O46.07Byproduct
Lithium AluminateLiAlO₂57.92Byproduct
Calculated Atom Economy -47.6% Efficiency Metric
Note: Calculation based on the simplified reaction: C₁₂H₂₄O₂ + LiAlH₄ → C₁₀H₂₂O + C₂H₅OH + (Li, Al oxides). Atom Economy = [158.28 / (200.32 + 37.95)] * 100 = 66.4%. The table reflects a more complex stoichiometry but illustrates the principle.

Source Reduction: Choosing synthetic routes that are inherently less wasteful, such as catalytic processes over stoichiometric ones. google.com For example, using a catalytic Guerbet reaction could be more sustainable than a multi-step Grignard synthesis that generates significant salt waste. wikipedia.orgaocs.org

Process Optimization: Implementing measures like continuous flow reactors can improve yield and reduce waste compared to batch processing. google.com

Solvent and Catalyst Recycling: Recovering and reusing solvents and catalysts are critical for reducing the environmental footprint and cost of production.

Biotechnological Production and Biosynthetic Pathways of this compound

Biotechnology offers a promising alternative to chemical synthesis for producing alcohols from renewable feedstocks under mild conditions. While direct microbial production of this compound is not yet established, significant progress in engineering microorganisms for analogous branched-chain alcohols provides a clear roadmap.

Metabolic Engineering of Microorganisms for Branched-Chain Alcohol Production, including Analogues of this compound

Metabolic engineering aims to rewire the native metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce non-native chemicals. nih.gov The production of branched-chain higher alcohols (BCHAs) is typically achieved by harnessing and extending the host's amino acid biosynthesis pathways. nih.govnih.gov

The general strategy involves a modular pathway. d-nb.info

Precursor Formation: The pathway begins with central metabolism (e.g., glycolysis) to produce α-keto acids, which are key precursors to amino acids and alcohols. nih.gov To produce a C10 alcohol like this compound, natural pathways would need to be extended to create a longer-chain α-keto acid precursor. pnas.org

Conversion to Alcohol: The α-keto acid is then converted to the target alcohol in two steps:

Decarboxylation: A 2-keto acid decarboxylase (KDC) removes a carboxyl group to form an aldehyde.

Reduction: An alcohol dehydrogenase (ADH) reduces the aldehyde to the final alcohol. d-nb.info

Engineering efforts focus on overexpressing the necessary enzymes, deleting competing pathways, and optimizing enzyme activity for non-natural substrates. nih.govpnas.org Research has successfully demonstrated the production of various branched-chain alcohols from C3 to C8 by engineering these pathways. d-nb.infopnas.org

Interactive Table: Engineered Microorganisms for Branched-Chain Alcohol Production

Host OrganismEngineered PathwayKey Enzymes ExpressedProduct Examples
Escherichia coliExtended amino acid biosynthesis2-isopropylmalate synthase (LeuA), KDC, ADH3-methyl-1-pentanol, 4-methyl-1-hexanol (B1585438) pnas.org
Escherichia coliModular BCFA-derived pathwayBKD, FabH, Acyl-ACP reductase, ADHIso-fatty alcohols (e.g., iso-C14, iso-C16) d-nb.info
Saccharomyces cerevisiaeEngineered Ehrlich pathwayBat1/Bat2 (BCAT variants), KDC, ADHIsobutanol, Isoamyl alcohol nih.gov

Enzyme-Catalyzed Synthesis and Biotransformation of this compound Precursors

Biotransformation uses isolated enzymes or whole microbial cells to convert a readily available precursor molecule into a more valuable product. acs.org This approach can circumvent the complexity of engineering an entire multi-step metabolic pathway from a simple carbon source like glucose.

For this compound, a potential precursor could be 4-ethyloctanoic acid or 4-ethyloctanal. The biotransformation would involve specific classes of enzymes:

Carboxylic Acid Reductases (CARs): These enzymes can catalyze the reduction of carboxylic acids to aldehydes. A CAR with specificity for a branched C10 acid would be required to convert 4-ethyloctanoic acid to 4-ethyloctanal.

Alcohol Dehydrogenases (ADHs): A wide variety of ADHs exist, and they are crucial for the final reduction of an aldehyde to an alcohol. An ADH would catalyze the conversion of 4-ethyloctanal to this compound. nih.gov

Aminotransferases: Branched-chain amino acid aminotransferases (BCATs) are key enzymes in the natural pathways that produce the α-keto acid precursors. nih.gov Engineering these enzymes to accept novel substrates or altering their activity can be a crucial step in a whole-cell biotransformation process to channel metabolic flux towards the desired branched-chain alcohol. nih.gov

The primary challenge in this approach is enzyme specificity. Many enzymes are highly specific to their natural substrates. Therefore, producing a non-natural compound like this compound would likely require protein engineering to modify the active site of these enzymes to accept the larger, branched precursors. pnas.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Ethyloctan 1 Ol

Oxidation and Reduction Pathways of the Hydroxyl Group

The interconversion between 4-Ethyloctan-1-ol and its corresponding carbonyl compounds, 4-ethyloctanal (B3054142) and 4-ethyloctanoic acid, represents a fundamental set of transformations involving the hydroxyl group.

The oxidation of this compound can be selectively controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.com

Formation of 4-Ethyloctanal (Aldehyde): To achieve the partial oxidation of this compound to 4-ethyloctanal, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a common and effective reagent for this transformation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction where a base removes the proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com Another modern approach involves using a catalytic system such as copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which facilitates aerobic oxidation under milder conditions. acs.org

Formation of 4-Ethyloctanoic Acid (Carboxylic Acid): The complete oxidation of the primary alcohol to a carboxylic acid requires a strong oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium (e.g., aqueous sulfuric acid) are used. savemyexams.comwikibooks.org Under these conditions, the initially formed aldehyde is not isolated but is rapidly hydrated and further oxidized to the carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Table 1: Selective Oxidation Reactions of this compound

Target Compound Reagent(s) Typical Conditions Mechanism Highlights
4-Ethyloctanal Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂, Room Temp Mild oxidation; stops at the aldehyde stage. chemistrysteps.comlibretexts.org
4-Ethyloctanal Cu(I)/TEMPO, O₂ (Air) Acetonitrile (B52724), Room Temp Catalytic aerobic oxidation. acs.org
4-Ethyloctanoic Acid KMnO₄ or K₂Cr₂O₇, H₂SO₄ Heat (Reflux) Strong oxidation; proceeds through an aldehyde intermediate. savemyexams.com

The synthesis of this compound can be accomplished via the reduction of its corresponding aldehyde, 4-ethyloctanal. The term "chemoselective" implies that the reducing agent will preferentially reduce the aldehyde or ketone functionality without affecting other potentially reducible groups (like esters or carboxylic acids) in the molecule.

The most common and straightforward method is the reduction of 4-ethyloctanal using sodium borohydride (B1222165) (NaBH₄). beilstein-journals.orgncert.nic.in This reagent is highly selective for aldehydes and ketones. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the primary alcohol, this compound. Another effective reagent is lithium aluminium hydride (LiAlH₄), which is a stronger reducing agent but follows a similar mechanistic pathway. ncert.nic.in

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), is also a viable industrial method for reducing aldehydes to primary alcohols. ncert.nic.infujifilm.com

It is important to note that the reduction of an "analogous ketone," such as 4-ethyloctan-2-one, would yield the corresponding secondary alcohol (4-ethyloctan-2-ol), not the primary alcohol this compound. ncert.nic.in

Table 2: Reduction of 4-Ethyloctanal to this compound

Starting Material Reagent(s) Solvent Key Features
4-Ethyloctanal Sodium Borohydride (NaBH₄) Methanol or Ethanol High chemoselectivity for aldehydes/ketones. beilstein-journals.org
4-Ethyloctanal Lithium Aluminium Hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup Powerful reducing agent; less selective than NaBH₄. ncert.nic.in
4-Ethyloctanal H₂ / Pd, Pt, or Ni Ethanol Common industrial method; catalytic process. ncert.nic.infujifilm.com

Selective Oxidation to Corresponding Carbonyl Compounds

Esterification and Etherification Reactions

The hydroxyl group of this compound can act as a nucleophile, enabling the formation of esters and ethers, which are important classes of organic compounds.

The formation of an ester from this compound and a carboxylic acid is most commonly achieved through Fischer esterification. wikipedia.org This reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification is a reversible nucleophilic acyl substitution: wikipedia.orgbyjus.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemistrysteps.com

Nucleophilic Attack: The hydroxyl oxygen of this compound acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a tetrahedral intermediate. organic-chemistry.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule (a good leaving group), reforming the carbonyl double bond.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. byjus.com

Kinetic studies on similar primary alcohols show that the reaction rate is dependent on the concentrations of both the alcohol and the carboxylic acid. pan.pl The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol reactant is often used, or the water by-product is removed as it forms. organic-chemistry.orgathabascau.ca As a primary alcohol, this compound is expected to react more readily than secondary or tertiary alcohols due to reduced steric hindrance around the hydroxyl group. wikipedia.orgpan.pl

The Williamson ether synthesis is the most versatile method for preparing asymmetrical ethers from this compound. byjus.comwikipedia.org This two-step process involves an Sₙ2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgmasterorganicchemistry.com

The general mechanism as applied to this compound is:

Formation of the Alkoxide: this compound is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium metal (Na), to form the corresponding sodium 4-ethyloctan-1-oxide. khanacademy.orglibretexts.org This alkoxide is a potent nucleophile.

Sₙ2 Attack: The 4-ethyloctan-1-oxide then attacks a primary or methyl alkyl halide (or other substrate with a good leaving group, like a tosylate). jove.comlibretexts.org The nucleophilic oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the C-O-C ether linkage in a single, concerted step. wikipedia.org

For the synthesis to be efficient, the alkylating agent must be sterically unhindered (i.e., a primary alkyl halide). wikipedia.orgmasterorganicchemistry.com If a secondary or tertiary alkyl halide is used, an elimination reaction (E2) will predominate over the desired Sₙ2 substitution, leading to the formation of an alkene instead of an ether. byjus.com

Kinetic and Mechanistic Studies of Ester Formation with this compound

Substitution and Elimination Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for substitution or elimination reactions to occur, it must first be converted into a good leaving group.

Substitution: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.comlibretexts.org This creates an excellent leaving group (H₂O). A halide ion (Br⁻ or Cl⁻) can then act as a nucleophile and attack the primary carbon in an Sₙ2 reaction, displacing the water molecule to form 1-bromo-4-ethyloctane (B3123281) or 1-chloro-4-ethyloctane, respectively. libretexts.org

Elimination (Dehydration): The dehydration of this compound to form an alkene can be achieved by heating it with a strong, dehydrating acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). savemyexams.commasterorganicchemistry.com Because this compound is a primary alcohol, the reaction proceeds via an E2 (bimolecular elimination) mechanism, as the formation of a highly unstable primary carbocation required for an E1 pathway is disfavored. masterorganicchemistry.comchemistrysteps.com The mechanism involves the initial protonation of the hydroxyl group to form the -OH₂⁺ leaving group. A base (such as H₂O or HSO₄⁻) then removes a proton from the adjacent carbon (C2), and the C-O bond breaks simultaneously to form a double bond, yielding primarily 4-ethyloct-1-ene and water. chemistrysteps.comdoubtnut.com Under certain conditions, the Sₙ2 reaction to form a symmetrical ether can compete with elimination. chemistrysteps.com

Table 3: Summary of Substitution and Elimination Reactions

Reaction Type Reagent(s) Product(s) Mechanism
Substitution HBr or HCl 1-Bromo-4-ethyloctane or 1-Chloro-4-ethyloctane Sₙ2 libretexts.org
Elimination (Dehydration) Conc. H₂SO₄ or H₃PO₄, Heat 4-Ethyloct-1-ene E2 masterorganicchemistry.comchemistrysteps.com

Nucleophilic Substitution Reactions of Activated this compound Derivatives

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. wikipedia.orgmasterorganicchemistry.com Therefore, the hydroxyl group of this compound must first be converted into a better leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. wikipedia.orgmsu.edulibretexts.org These reactions involve treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine. masterorganicchemistry.comyoutube.com The base neutralizes the HCl generated during the reaction.

The conversion of this compound to its tosylate or mesylate derivative proceeds with retention of configuration at the carbinol carbon. libretexts.org The resulting 4-ethyloctyl tosylate or mesylate possesses an excellent leaving group (OTs⁻ or OMs⁻), which is a weak base due to resonance stabilization. libretexts.org This activation facilitates nucleophilic substitution via an Sₙ2 mechanism when treated with a good nucleophile. wikipedia.orgmsu.edu

The Sₙ2 reaction on the activated this compound derivative involves a backside attack by the nucleophile on the carbon atom bearing the sulfonate ester group. This results in the displacement of the leaving group and an inversion of stereochemistry if the carbon were chiral. Since this compound is not chiral at the C1 position, this inversion is not relevant in this specific case. A variety of nucleophiles can be employed to generate a range of functionalized products.

Table 1: Representative Nucleophilic Substitution Reactions of Activated this compound Derivatives

Activated DerivativeNucleophileProductReaction Type
4-Ethyloctyl tosylateI⁻ (Iodide)1-Iodo-4-ethyloctaneSₙ2
4-Ethyloctyl mesylateCN⁻ (Cyanide)5-EthylnonanenitrileSₙ2
4-Ethyloctyl tosylateN₃⁻ (Azide)1-Azido-4-ethyloctaneSₙ2
4-Ethyloctyl mesylateCH₃S⁻ (Thiomethoxide)4-Ethyl-1-(methylthio)octaneSₙ2

Dehydration and Regioselectivity in Alkene Formation from this compound

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. askfilo.comchemguide.co.uk This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires elevated temperatures. chemguide.co.uklibretexts.org For primary alcohols like this compound, the reaction generally proceeds through an E2 mechanism due to the high instability of a primary carbocation that would be formed in an E1 pathway. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The E2 mechanism involves a concerted process where a base (such as HSO₄⁻ or another molecule of the alcohol) removes a proton from the β-carbon (C2) while the protonated hydroxyl group (a good leaving group, -OH₂⁺) departs from the α-carbon (C1). libretexts.org

However, under forcing conditions, rearrangement reactions can occur. chemistrysteps.comyoutube.com The initially formed less-substituted alkene can be re-protonated to form a carbocation. If a 1,2-hydride or alkyl shift can lead to a more stable secondary or tertiary carbocation, this rearrangement will occur, leading to a different set of alkene products. chemistrysteps.comyoutube.com

The dehydration of this compound can potentially lead to a mixture of alkene isomers. The removal of a proton from the C2 position would result in the formation of 4-ethyl-1-octene. This is often referred to as the Hofmann product when it is the less substituted alkene. Given the structure of this compound, elimination is possible from the C2 position, leading to 4-ethyloct-1-ene. If rearrangements occur, more substituted (Zaitsev) products could be formed. For example, a hydride shift from C3 to C2 after initial alkene formation and re-protonation could lead to a mixture of (E)- and (Z)-4-ethyloct-2-ene. According to Zaitsev's rule, the more substituted alkene is generally the major product due to its greater thermodynamic stability. chemistrysteps.com

Table 2: Potential Alkene Products from the Dehydration of this compound

Alkene ProductIUPAC NameSubstitution PatternFormation Pathway
4-ethyl-1-octene4-Ethyloct-1-eneMonosubstitutedDirect E2 Elimination
(E)-4-ethyloct-2-ene(E)-4-Ethyloct-2-eneDisubstitutedRearrangement followed by elimination
(Z)-4-ethyloct-2-ene(Z)-4-Ethyloct-2-eneDisubstitutedRearrangement followed by elimination

Functionalization of the Carbon Skeleton Adjacent to the Hydroxyl Group

The primary alcohol functionality of this compound allows for functionalization at the α-carbon (C1). The most common transformation is oxidation. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, depending on the oxidizing agent used. ncert.nic.inscribd.coms3waas.gov.in

The oxidation of this compound to 4-ethyloctanal requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the α-carbon. ncert.nic.in

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-ethyloctanoic acid. ncert.nic.ins3waas.gov.in In this case, the initially formed aldehyde is further oxidized in the reaction mixture.

Theoretical and Experimental Investigation of Reaction Kinetics and Thermodynamics

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in the reviewed literature, the principles governing the reactivity of analogous primary alcohols can be applied. The kinetics of the reactions of this compound will be influenced by the steric hindrance presented by the ethyl group at the C4 position. For instance, in Sₙ2 reactions, the rate might be slightly slower compared to a linear alcohol due to the increased steric bulk in the vicinity of the reaction center, which could impede the approach of the nucleophile.

The thermodynamics of the dehydration reaction are generally understood. Dehydration is an endothermic process, and according to Le Chatelier's principle, it is favored by high temperatures. libretexts.org The positive change in entropy (ΔS), as two molecules are formed from one, also contributes to the spontaneity of the reaction at higher temperatures. ncert.nic.in

Theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, transition state geometries, and energy barriers for the reactions of this compound. nih.govresearchgate.netsumitomo-chem.co.jp Such calculations could be used to predict the regioselectivity in dehydration reactions by comparing the activation energies for the formation of different alkene isomers. They can also model the kinetic and thermodynamic parameters for nucleophilic substitution and oxidation reactions, offering a deeper understanding of the factors controlling the reactivity of this specific molecule.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethyloctan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. For 4-Ethyloctan-1-ol, while basic 1D NMR data are available, advanced 2D NMR techniques are essential for unambiguous assignment. spectrabase.com

Stereochemical Assignment and Conformational Analysis via NMR Anisotropy and Coupling Constants

This compound possesses a chiral center at the C4 position. youtube.com Determining the absolute and relative configuration at such centers often requires advanced NMR methods, sometimes in combination with computational chemistry. rsc.orgawi.de

NMR Anisotropy and Chiral Derivatizing Agents: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to distinguish between enantiomers. These agents react with the alcohol to form diastereomers, which are distinguishable in NMR spectra, exhibiting different chemical shifts.

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. libretexts.orgmagritek.com Detailed analysis of these coupling constants along the carbon backbone can provide insights into the preferred solution-state conformation of the molecule. scispace.com For example, the coupling constants between H3-H4 and H4-H5 would indicate the rotational preferences around the C3-C4 and C4-C5 bonds, helping to build a 3D model of the molecule's average conformation in solution. libretexts.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to determine the elemental composition of a molecule. europa.euillinois.edu For this compound (C₁₀H₂₂O), the expected exact mass is 158.167065 Da. nih.gov

Elucidation of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, often causing extensive fragmentation. uni-saarland.de For alcohols, a common fragmentation is the loss of a water molecule (M-18). Another typical pathway is alpha-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken. For this compound, fragmentation can also occur along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgmsu.edu

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. europa.eunih.gov This is highly useful for confirming the molecular weight. nih.gov

The following table details the predicted major fragments for this compound under EI conditions.

m/z (Mass/Charge)Predicted Fragment IonProposed Fragmentation Pathway
158[C₁₀H₂₂O]⁺˙Molecular Ion (M⁺˙)
140[C₁₀H₂₀]⁺˙Loss of H₂O (M-18)
129[C₉H₂₁]⁺Loss of ethyl radical (•CH₂CH₃)
115[C₈H₁₉]⁺Loss of propyl radical (•CH₂CH₂CH₃)
101[C₇H₁₇]⁺Loss of butyl radical (•(CH₂)₃CH₃)
87[C₆H₁₅]⁺Cleavage at C4-C5, loss of butyl radical
71[C₅H₁₁]⁺Pentyl cation
57[C₄H₉]⁺Butyl cation (highly stable)
43[C₃H₇]⁺Propyl cation (often a prominent peak)
31[CH₂OH]⁺Alpha-cleavage, loss of C₉H₁₉ radical

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming structure and distinguishing between isomers. labmanager.comeag.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 158 or the protonated molecule at m/z 159) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu The fragmentation pattern is unique to the molecule's structure. This would allow this compound to be distinguished from its isomers, such as 2-propyloctan-1-ol (B3052115) or decan-3-ol, as they would produce different sets of product ions upon fragmentation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information on functional groups and, in some cases, molecular conformation. photothermal.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. photothermal.com The IR spectrum of this compound shows characteristic absorptions for the hydroxyl (O-H) and alkane (C-H) functional groups. A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching vibration, indicative of hydrogen bonding. Strong peaks in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl chain, and a distinct C-O stretching vibration appears around 1050-1150 cm⁻¹. A vapor phase IR spectrum is available in public databases. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. mt.com While a published Raman spectrum for this compound is not available, it would be expected to show strong signals for the C-C backbone vibrations and symmetric C-H stretching modes. rsc.org The O-H stretch is typically weak in Raman spectra, making it a useful technique for studying samples in aqueous solutions. mt.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Analysis of O-H Stretching and C-O Vibrations for Hydroxyl Group Confirmation

The presence of the hydroxyl (-OH) group in this compound is definitively confirmed by characteristic absorptions in its infrared spectrum. Due to hydrogen bonding, the O-H stretching vibration of alcohols typically appears as a strong and broad band in the region of 3200–3550 cm⁻¹. specac.comlibretexts.org In the condensed phase, molecules of this compound can form hydrogen-bonded clusters, which is evident from the position and shape of the stretching OH band in the vibrational spectra of liquid alcohols. researchgate.netresearchgate.net For primary alcohols, the C-O stretching vibration is also a key diagnostic peak, generally observed as a strong band between 1075 and 1000 cm⁻¹. spectroscopyonline.com The IR spectrum of the related compound, 1-decanol, shows a prominent, broad O-H stretch centered around 3330 cm⁻¹ and a strong C-O stretch at approximately 1057 cm⁻¹. It is expected that this compound would exhibit similar characteristic peaks.

A vapor phase IR spectrum is available for this compound, which would show more defined, sharper peaks compared to the broad bands seen in liquid-phase spectra due to the reduction of intermolecular hydrogen bonding. nih.govspectrabase.com

Table 1: Typical Infrared Absorption Ranges for Key Functional Groups in Primary Alcohols

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching (H-bonded)3550 - 3200Strong, Broad
Carbon-Oxygen (C-O)Stretching1260 - 1050Strong
Carbon-Hydrogen (C-H)Stretching (sp³ CH, CH₂, CH₃)3000 - 2850Strong
Carbon-Hydrogen (C-H)Bending1470 - 1350Variable

This table presents generalized data for primary alcohols.

Conformational Preferences as Inferred from Vibrational Spectra

The hydrocarbon chains in long-chain alcohols like this compound can adopt various conformations due to rotation around C-C single bonds. These different rotational isomers (conformers) can sometimes be distinguished by vibrational spectroscopy. mdpi.com The CH₂ wagging (1400–1150 cm⁻¹) and rocking (1000–700 cm⁻¹) regions of the infrared spectrum are particularly sensitive to the chain length and conformation. acs.org

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially for assessing its purity and resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.govspectrabase.com In GC, the compound is separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification. alwsci.com

GC-MS is highly effective for purity assessment by detecting and identifying any volatile impurities present in a sample of this compound. It can also be used for trace analysis to quantify minute amounts of the compound in complex mixtures. iwaponline.com The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are key parameters for the identification and quantification of this compound. koreascience.kr For instance, in the analysis of essential oil components, GC-MS is routinely used to identify various isomers of alcohols like decanol. diabloanalytical.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the ethyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. brussels-scientific.comnih.govuma.es

This method utilizes a chiral stationary phase (CSP) in the HPLC column. The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus their separation. brussels-scientific.com The choice of the chiral column and the mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier, is crucial for achieving good separation. mdpi.comoup.com For branched-chain alcohols, derivatization with a chiral fluorescent reagent can enhance detection sensitivity and improve separation. nih.govtcichemicals.comtandfonline.com While direct chiral HPLC methods for this compound are not prominently documented, the principles applied to other chiral branched alcohols are directly applicable. nih.govtcichemicals.com

Table 2: Principles of Chromatographic Techniques for this compound Analysis

TechniquePrinciple of SeparationInformation Obtained
GC-MS Volatility and differential partitioning between a gas mobile phase and a liquid/solid stationary phase.Purity assessment, identification of volatile impurities, trace analysis, structural confirmation via mass spectrum.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers, determination of enantiomeric excess (ee), quantification of individual enantiomers.
Hyphenated Techniques (e.g., GCxGC, LC-NMR) Combination of two or more separation and/or detection principles.Enhanced resolution of complex mixtures, comprehensive characterization, direct structural elucidation of separated components.

This table provides a general overview of the application of these techniques.

Application of Hyphenated Techniques (e.g., GCxGC, LC-NMR) for Complex Mixture Analysis

For the analysis of particularly complex mixtures containing this compound and its isomers, hyphenated chromatographic techniques offer superior resolving power and informational content. nih.govnih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net This is particularly useful for separating isomers of branched-chain alcohols in complex matrices, such as those found in Fischer-Tropsch products. researchgate.net

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. alwsci.comslideshare.net This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for off-line fraction collection. alwsci.com LC-NMR is invaluable for identifying unknown components in a mixture and for the structural confirmation of separated isomers. slideshare.netnih.gov While specific applications of these advanced hyphenated techniques to this compound are not widely reported, their utility in the analysis of complex mixtures of similar alcohols is well-established. researchgate.netmdpi.com

Computational and Theoretical Studies on 4 Ethyloctan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. unige.ch DFT has become a primary tool in chemistry for calculating molecular properties with high accuracy. orientjchem.orgmdpi.com

The structure of 4-ethyloctan-1-ol is not rigid; rotation around its single bonds gives rise to numerous possible three-dimensional arrangements, or conformers. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy (most stable) structure. researchgate.net The process involves minimizing the energy of the molecule with respect to the positions of its atoms.

For a molecule with multiple rotational bonds, a conformational search is necessary to identify the various low-energy conformers. The energy difference between these conformers can be calculated, providing insight into their relative populations at thermal equilibrium. Furthermore, DFT can map the potential energy surface for rotation around specific bonds, such as the C-C bonds in the octane (B31449) backbone or the C-O bond. The energy maxima on these pathways represent the rotational barriers, which determine the rate of interconversion between conformers. umich.edursc.org Studies on similar flexible molecules show that these barriers are typically on the order of a few kcal/mol. umich.edubiomedres.us

Table 1: Predicted Geometrical Parameters from DFT (Illustrative)
ParameterDescriptionTypical Calculated Value (Å or °)
C-C Bond LengthLength of a carbon-carbon single bond in the alkyl chain.~1.53 - 1.54 Å
C-H Bond LengthLength of a carbon-hydrogen bond.~1.09 - 1.10 Å
C-O Bond LengthLength of the carbon-oxygen single bond.~1.43 Å
O-H Bond LengthLength of the oxygen-hydrogen bond in the hydroxyl group.~0.96 Å
C-C-C Bond AngleAngle between three consecutive carbon atoms in the backbone.~112 - 115°
H-C-H Bond AngleAngle within a methylene (B1212753) (-CH2-) or methyl (-CH3) group.~107 - 109°
C-C-O-H Dihedral AngleTorsional angle defining the orientation of the hydroxyl hydrogen.Variable (e.g., ~60°, 180°, -60°)

Once the optimized geometry of this compound is obtained, DFT calculations can be used to predict its vibrational frequencies. nepjol.infoglobalresearchonline.net These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. kit.edu The calculation provides a set of normal modes, each associated with a specific molecular vibration, such as the stretching of the O-H bond or the bending of a C-H bond. Comparing the calculated spectrum with an experimental one is a standard method for validating the accuracy of the computed structure. orientjchem.org

Similarly, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for this purpose. nih.gov By calculating the magnetic shielding around each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These theoretical predictions are highly sensitive to the molecular conformation. mdpi.com Good agreement between calculated and experimental chemical shifts, often with errors below 0.3 ppm for ¹H, provides strong evidence for the solution-state structure of the molecule. nih.govnih.govrsc.org

Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts from DFT (Illustrative)
Analysis TypeFeaturePredicted RangeAssociated Molecular Group
Vibrational FrequenciesO-H Stretch~3600 cm⁻¹-OH
C-H Stretch2850 - 3000 cm⁻¹-CH₃, -CH₂
C-H Bend1350 - 1470 cm⁻¹-CH₃, -CH₂
C-O Stretch1050 - 1150 cm⁻¹-CH₂-OH
¹H NMR Chemical Shifts-OHVariable (1-5 ppm)Hydroxyl proton
-CH₂OH~3.6 ppmProtons on carbon bonded to oxygen
-CH₂-, -CH-1.2 - 1.6 ppmAlkyl chain protons
-CH₃~0.9 ppmMethyl group protons

Prediction of Molecular Geometry, Conformational Energies, and Rotational Barriers

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is ideal for studying large systems and phenomena that occur over timescales from picoseconds to microseconds, such as solvation and large conformational changes.

MD simulations are extensively used to study how a solute molecule like this compound interacts with solvent molecules. nih.gov By placing a model of the alcohol in a simulation box filled with explicit solvent molecules (e.g., water or octanol), one can observe the formation and dynamics of the solvation shell. nih.govacs.org Key intermolecular interactions can be analyzed, including:

Hydrogen Bonding : The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents like water or with other alcohol molecules. researchgate.net

Van der Waals Interactions : The nonpolar ethyl and octyl chains interact with other nonpolar molecules or parts of molecules through weaker van der Waals forces. chemrxiv.org

These simulations can quantify the number of hydrogen bonds, their lifetimes, and the spatial arrangement of solvent molecules around the solute, providing a detailed picture of the solvation process. researchgate.netmdpi.com

While DFT is excellent for identifying stable conformers, MD simulations reveal the dynamic equilibrium between them in different environments. arxiv.org The long alkyl chain of this compound is highly flexible. In a vacuum or a nonpolar solvent, it is likely to adopt a variety of extended and folded conformations. In an aqueous environment, the molecule might adopt more compact conformations to minimize the unfavorable interaction of the hydrophobic alkyl chain with water (the hydrophobic effect). MD simulations can map this "conformational landscape" by sampling the vast number of possible shapes and determining their probabilities in a given solvent, offering insights into how the environment dictates the molecule's structure. unige.charxiv.org

Investigation of Solvation Effects and Intermolecular Interactions

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are used to model the step-by-step pathway of chemical reactions. smu.eduamazon.com This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, several reactions could be studied:

Dehydration : The acid-catalyzed elimination of water to form various isomers of ethyloctene. Calculations can help predict which alkene isomer is favored by comparing the energies of the different transition states. researchgate.netrsc.org

Oxidation : The conversion of the primary alcohol to 4-ethyloctanal (B3054142) or further to 4-ethyloctanoic acid. Computational analysis can elucidate the mechanism with different oxidizing agents.

Nucleophilic Substitution : Reaction of the hydroxyl group to form other functional groups.

By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. smu.edu This analysis provides fundamental insights into the reaction's feasibility, rate, and selectivity, which can be used to control chemical reactions and optimize conditions. smu.eduresearchgate.netmdpi.com

Elucidation of Energy Profiles for Key Transformations involving this compound

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for chemical reactions. researchgate.netarxiv.org This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated energy barriers. For this compound, several key transformations can be theoretically investigated to understand its chemical behavior.

One of the fundamental reactions of alcohols is dehydration to form alkenes. In the case of this compound, this reaction would likely proceed via an E2 mechanism for a primary alcohol, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon. libretexts.org Computational modeling can determine the activation energy for this process. The energy profile would illustrate the energy of the reactant, the transition state, and the product (4-ethyloct-1-ene). The presence of the ethyl branch at the C4 position could influence the regioselectivity of the dehydration, potentially leading to other isomeric alkenes, and computational studies can predict the relative energy barriers for the formation of each isomer.

Another critical transformation is oxidation . The oxidation of a primary alcohol like this compound can yield an aldehyde (4-ethyloctanal) and subsequently a carboxylic acid (4-ethyloctanoic acid). DFT calculations can model the reaction pathway for oxidation using various oxidizing agents. The energy profile would reveal the stepwise process, including the formation of any intermediates and the energy required to overcome the transition states for both the aldehyde and carboxylic acid formation.

A hypothetical energy profile for the acid-catalyzed dehydration of an alcohol is presented in Table 1. The values are illustrative to demonstrate the type of data generated from computational studies.

Table 1: Illustrative Energy Profile for a Generic Alcohol Dehydration Reaction

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantAlcohol + H⁺0
IntermediateProtonated Alcohol-5
Transition State[Alkene-H₂O]‡+25
ProductAlkene + H₂O + H⁺-10

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. irjweb.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. irjweb.comphyschemres.org

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pair electrons. This indicates that the initial site of electrophilic attack would be the oxygen atom. The LUMO, on the other hand, would likely be distributed over the C-O bond, suggesting that this is the region where a nucleophilic attack would be most favorable, particularly after protonation of the hydroxyl group.

The HOMO-LUMO energy gap can be calculated using computational methods like DFT. physchemres.orgyoutube.com This value provides quantitative insight into the molecule's reactivity. For instance, in a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile would be analyzed. Conversely, in a reaction with a nucleophile, the interaction between the LUMO of this compound and the HOMO of the nucleophile would be considered.

Table 2 presents hypothetical HOMO and LUMO energy values and the resulting energy gap for a representative long-chain alcohol, calculated using a DFT method. These values are illustrative of the data obtained from such analyses.

Table 2: Illustrative FMO Analysis for a Representative Long-Chain Alcohol

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO1.5
HOMO-LUMO Gap 8.0

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their experimentally determined physicochemical properties. nih.govnih.gov These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources. nih.gov For aliphatic alcohols, numerous QSPR studies have been conducted to predict properties such as boiling point, water solubility, and the octanol-water partition coefficient. nih.govnih.govkg.ac.rs

The development of a QSPR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the molecular connectivity index and the Wiener index.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, such as the molecular surface area and volume.

Electronic descriptors: These are derived from quantum chemical calculations and include properties like the HOMO and LUMO energies, dipole moment, and partial charges on atoms. physchemres.org

Constitutional descriptors: These include simple counts of atoms, bonds, and functional groups.

Once a set of descriptors is calculated for a series of alcohols with known properties, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). nih.govkg.ac.rs Such a model could then be used to predict the physicochemical properties of this compound.

For example, a QSPR model for the boiling point of aliphatic alcohols might take the general form:

Boiling Point = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis. Descriptors in such a model often include the number of carbon atoms, a descriptor for branching, and a descriptor related to the position of the hydroxyl group. acs.org

Table 3 provides an example of how different molecular descriptors could be used in a hypothetical QSPR model to predict a specific physicochemical property for a set of aliphatic alcohols.

Table 3: Hypothetical QSPR Data for Predicting a Physicochemical Property of Alcohols

CompoundMolecular Weight ( g/mol )Polar Surface Area (Ų)LogPPredicted Property Value
Butan-1-ol74.1220.230.88117
Pentan-1-ol88.1520.231.40138
Hexan-1-ol102.1720.231.92158
This compound 158.28 20.23 3.5 (Predicted)

Environmental Occurrence, Fate, and Degradation of 4 Ethyloctan 1 Ol

Environmental Biodegradation Pathways

Biodegradation is a primary mechanism for the removal of many organic chemicals from the environment. The structure of 4-ethyloctan-1-ol, a branched primary alcohol, suggests it is susceptible to microbial degradation under both aerobic and anaerobic conditions.

Aerobic Degradation

In aerobic environments, the degradation of primary alcohols like this compound is expected to be initiated by alcohol dehydrogenase enzymes, which oxidize the alcohol to the corresponding aldehyde (4-ethyloctanal). This aldehyde is then further oxidized to a carboxylic acid (4-ethyloctanoic acid) by aldehyde dehydrogenase. inchem.org The resulting branched-chain carboxylic acid can then enter the β-oxidation pathway for further breakdown. inchem.orgeuropa.eu

Studies on structurally similar branched-chain alcohols support this predicted pathway. For example, 2-ethylhexan-1-ol (B42007) is readily biodegradable in aerobic tests. arkema.comcarlroth.comeuropa.eu The degradation of branched-chain alkanes, which are first hydroxylated to alcohols, also proceeds through these oxidative steps.

Anaerobic Degradation

Under anaerobic conditions, the degradation of alcohols can also occur, although the presence of branching may slow the process. nih.govcore.ac.uk For linear alcohols, anaerobic degradation can proceed via the formation of fatty acids which are then mineralized. core.ac.uk Studies on a range of linear and branched alcohol ethoxylates have shown that branching can hinder anaerobic degradation. For instance, a 2-ethyl-branched alcohol ethoxylate was only partially degraded to (2-ethyl-hexyloxy)-acetate, which resisted further breakdown. nih.govcore.ac.uk However, some Thermoanaerobacter species have been shown to degrade branched-chain amino acids to a mixture of branched-chain fatty acids and alcohols under anaerobic conditions. nih.gov This suggests that microbes capable of metabolizing branched structures exist in anaerobic environments.

Table 2: General Microbial Degradation Pathways for Branched-Chain Primary Alcohols

ConditionInitial StepKey Enzymes (Putative)Subsequent Steps
AerobicOxidation to aldehydeAlcohol DehydrogenaseOxidation to carboxylic acid, β-oxidation
AnaerobicFormation of fatty acidVariousFermentation, methanogenesis

Specific microbial degradation products of this compound have not been characterized in the literature. Based on the general degradation pathways for branched-chain primary alcohols, the expected initial metabolites would be:

4-Ethyloctanal (B3054142): Formed from the initial oxidation of the alcohol group.

4-Ethyloctanoic Acid: Formed from the subsequent oxidation of the aldehyde.

Further degradation via β-oxidation would lead to shorter-chain fatty acids. inchem.org The metabolism of branched-chain carboxylic acids can proceed through β-oxidation on the longer carbon chain, eventually cleaving the molecule into smaller fragments that can be completely metabolized in central metabolic cycles. inchem.orgeuropa.eu

Microbial Degradation Mechanisms (Aerobic and Anaerobic)

Abiotic Degradation Processes

In addition to biological degradation, abiotic processes can contribute to the transformation of chemicals in the environment. For long-chain alcohols like this compound, the primary abiotic degradation pathway is likely to be atmospheric photo-oxidation.

These alcohols are generally stable to hydrolysis in water as they lack hydrolysable functional groups. oecd.orgusda.gov Photodegradation in water is also not considered a significant process. oecd.orgusda.gov However, in the atmosphere, volatile and semi-volatile organic compounds can be degraded by reaction with hydroxyl radicals (•OH). The estimated atmospheric half-life for long-chain alcohols due to this process is in the range of 10-30 hours. oecd.orgusda.gov This suggests that any this compound that volatilizes into the atmosphere would be subject to relatively rapid degradation.

Hydrolysis and Other Chemical Transformation Pathways in the Environment

Hydrolysis, the breakdown of a compound due to reaction with water, is not an important environmental fate process for this compound. santos.com Primary aliphatic alcohols lack functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). vedantu.combyjus.com The carbon-oxygen bond in the alcohol group is stable in water.

Other potential chemical transformations in the environment are primarily oxidative. In addition to atmospheric oxidation, oxidation in water and soil can occur, often mediated by microbial activity, which is considered a biodegradation process rather than a purely chemical transformation.

Environmental Transport and Partitioning Behavior

The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter.

Volatilization and Adsorption Characteristics in Environmental Compartments

The adsorption of this compound to soil and sediment is influenced by its organic carbon-water (B12546825) partition coefficient (Koc). This value indicates the compound's tendency to bind to organic matter in the soil rather than remaining in the water phase. chemsafetypro.com The octanol-water partition coefficient (Log Kow) is often used to predict the Koc. The computed Log Kow for this compound is 3.8. nih.gov This suggests a moderate potential for adsorption to soil and sediment. For comparison, 2-ethylhexanol has a measured log Koc of 1.4, indicating a low tendency to bind to soil or sediment. arkema.com The longer carbon chain of this compound compared to 2-ethylhexanol would suggest a somewhat higher adsorption potential.

Table 1: Predicted Physicochemical Properties of this compound and Comparative Data for 2-Ethylhexanol

PropertyThis compound (Predicted/Computed)2-Ethylhexanol (Experimental)Reference
Log Kow (Octanol-Water Partition Coefficient) 3.82.9 nih.gov, arkema.com
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) Estimated to be moderate based on Log Kow1.4 arkema.com
Henry's Law Constant Moderate volatility expected2.6 Pa·m³/mol santos.com

Note: Data for this compound is based on computational models due to a lack of experimental values.

Bioaccumulation Potential in Non-Human Organisms (Excluding Mammalian/Clinical)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is often estimated using the bioconcentration factor (BCF).

The Log Kow value is a key indicator for predicting bioaccumulation. A Log Kow value between 3 and 4 suggests a moderate potential for bioaccumulation. The computed Log Kow for this compound is 3.8, falling within this range. nih.gov

However, it is important to consider that branched-chain alcohols can be metabolized by organisms, which can limit their bioaccumulation. For instance, 2-ethylhexanol, with a Log Kow of 2.9, is not expected to bioaccumulate significantly. santos.comarkema.com While the higher Log Kow of this compound suggests a greater partitioning into fatty tissues, its metabolism in organisms would ultimately determine its bioaccumulation potential. Without specific experimental data on the metabolism and bioconcentration of this compound in aquatic organisms, its bioaccumulation potential remains an area for further investigation.

Applications of 4 Ethyloctan 1 Ol and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their chirality to the target structure. researchgate.netbccollegeasansol.ac.in This strategy, often referred to as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to complex chiral molecules like natural products and pharmaceuticals. uh.edunumberanalytics.com An ideal chiral building block is readily available and can be integrated into a synthetic route to control the stereochemistry of the final product. researchgate.net

The synthesis of natural products and bioactive molecules often requires precise control over multiple stereocenters. kit.eduimperial.ac.uk Chiral building blocks derived from natural sources, such as amino acids or sugars, are frequently used for this purpose. numberanalytics.com These building blocks are strategically incorporated to set specific stereochemical configurations in the target molecule. sciencenet.cn

While 4-Ethyloctan-1-ol possesses a chiral center and a reactive hydroxyl group, making it a theoretical candidate for use as a chiral building block, a review of scientific literature does not yield specific examples of its stereocontrolled incorporation into complex natural products or other bioactive molecules. Its application in this specific area remains largely unexplored or undocumented in major chemical databases.

Optically active fine chemicals are high-purity, single-enantiomer compounds that serve as valuable intermediates in the pharmaceutical and agrochemical industries. amazon.com The synthesis of these chemicals often relies on asymmetric methodologies, including the use of chiral starting materials. usu.edumdpi.com The process aims to produce a target molecule with a high enantiomeric excess (e.e.). du.ac.in

Theoretically, enantiomerically pure (R)- or (S)-4-ethyloctan-1-ol could serve as a starting material for the synthesis of other optically active molecules. The chiral backbone of the alcohol could be retained while the hydroxyl group is transformed into other functionalities. However, specific, documented industrial or laboratory-scale syntheses of optically active fine chemicals that utilize this compound as a key chiral precursor are not prominently featured in the available scientific literature.

Stereocontrolled Incorporation into Natural Products and Bioactive Molecules

Utilization in Polymer Chemistry and Materials Science

The hydroxyl functionality of this compound allows it to be incorporated into polymer structures, either as a monomer, a chain modifier, or a precursor to functional additives. Its branched, chiral nature could potentially impart unique properties to the resulting materials.

Specialty monomers are used to create polymers with specific, high-value properties. libretexts.org Polymer modifiers are additives that enhance or alter the characteristics of a polymer matrix. The structure of this compound allows it to be chemically transformed into a monomer or to act as a modifier in certain polymerization processes.

For instance, this compound is listed as a potential alcohol component in the production of an internal mold release agent for optical materials, which can be used in the manufacturing of polyester (B1180765) resins. google.com In this context, the alcohol would react with other components to form a molecule that facilitates the release of the polymer from its mold. Additionally, a patent mentions this compound in the context of processes for preparing polymers from silanyl-silyloxy-alkyl(meth)acrylates, suggesting its potential role as a reactant or solvent in specialized polymerization systems. google.com

Potential Roles of this compound in Polymer Formulations
Application AreaFunctionPolymer TypeReference
Optical Material ManufacturingPrecursor for Internal Mold Release AgentPolyester Resin google.com
Specialty Acrylate (B77674) PolymerizationReactant/SolventPoly(silanyl-silyloxy-alkyl(meth)acrylate)s google.com

Functionalized polymers contain specific chemical groups that provide them with tailored properties or the ability to be further modified. google.com Surface functionalization involves altering the surface of a material to achieve desired characteristics like hydrophobicity or biocompatibility. polytechnique.edumolecularplasmagroup.com Alcohols are common reagents for these modifications, as the hydroxyl group can readily participate in reactions to graft molecules onto a polymer backbone or a surface.

While the structure of this compound makes it a suitable candidate for such applications, there is a lack of specific research detailing its use in the preparation of functionalized polymers or for the direct functionalization of surfaces. The principles of surface chemistry would allow for its attachment to various substrates through its hydroxyl group, but specific studies demonstrating this for this compound are not available.

Synthesis of Specialty Monomers and Polymer Modifiers

Use as a Specialty Solvent or Co-solvent in Specific Chemical Processes (Mechanistic and Research-Oriented)

In the field of hydrometallurgy, particularly in solvent extraction processes for metal recovery, the composition of the organic phase is critical. This phase typically consists of an extractant, which selectively binds the metal ion, and a diluent, often a non-polar hydrocarbon like kerosene (B1165875). A significant challenge in these systems is the formation of a "third phase"—a dense, metal-rich organic layer that separates from the primary aqueous and organic phases. This phenomenon complicates the process, hindering efficient phase separation and reducing extraction efficiency. iaea.org

Research has identified long-chain, branched alcohols as effective "phase modifiers" or "co-solvents" that prevent the formation of this third phase. This compound has been specifically studied for this purpose. academie-sciences.fr The primary role of the phase modifier is to increase the solubility of the metal-extractant complex within the bulk organic diluent. taylorandfrancis.com

Mechanistic Insights:

The formation of the third phase is generally attributed to the aggregation of the metal-extractant complexes. academie-sciences.fr In the non-polar diluent, these polar complexes form reverse micelles or aggregates. At high metal loading, strong attractive interactions between the polar cores of these aggregates can lead to their coalescence and separation as a distinct phase. academie-sciences.fr

Long-chain alcohols like this compound intervene in this process through several proposed mechanisms:

Solvation and Steric Shielding: The alcohol molecules solvate the metal-extractant aggregates. researchgate.net The lipophilic alkyl chains of the alcohol orient outwards into the non-polar diluent, creating a steric barrier or shield around the aggregates. academie-sciences.frnih.gov This shield prevents the aggregates from approaching each other closely, thereby reducing the short-range attractive forces that cause coalescence. academie-sciences.fr

Aggregate Structure Modification: The modifier can penetrate the outer shell of the extractant aggregates, altering their structure and surface properties. nih.gov This modification disrupts the ordered packing that can lead to phase separation. Studies on similar systems using n-octanol have shown that the modifier resides both in the bulk solvent and within the outer shell of the aggregates, effectively diluting them and creating a protective barrier. nih.gov

Research Findings:

Early research in uranium extraction from acidic sulfate (B86663) liquors using di-2-ethylhexylphosphoric acid (HDEHP) as an extractant identified the issue of third-phase formation during the stripping step with a sodium carbonate solution. academie-sciences.fr This was caused by the low solubility of the sodium salt of HDEHP in the kerosene diluent. The addition of a small percentage of a long-chain alcohol was found to resolve this issue. A comparative study, detailed in the table below, evaluated the effectiveness of various alcohols as phase modifiers. This compound was shown to be highly effective, requiring only a low concentration (0.9% w/v) to prevent third-phase formation, comparable to the straight-chain n-Octan-1-ol. academie-sciences.fr The branching in this compound contributes to its effectiveness, with more highly branched or sterically hindered alcohols being less efficient. academie-sciences.fr

Table 1: Comparative Efficacy of Alcohols as Phase Modifiers in Uranium Stripping

This table presents data on the minimum concentration of various alcohols required to prevent the formation of a third phase during the stripping of uranium from a loaded organic phase (0.1 M HDEHP in kerosene) with an aqueous 10% sodium carbonate solution.

Data sourced from Blake et al., as cited in a 2024 review on uranium solvent extraction. academie-sciences.fr


Development of Novel Derivatives for Enhanced Reactivity or Specific Interactions

The hydroxyl group of this compound is a key functional handle for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. While specific research on derivatives of this compound is not extensively documented, the principles of alcohol chemistry allow for the exploration of potential novel molecules for applications in materials science and specialty chemicals. wikibooks.org

Potential Derivatization Strategies:

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This is a fundamental reaction for creating molecules with applications as plasticizers, lubricants, or fragrance components. By selecting a functional carboxylic acid (e.g., acrylic acid), a polymerizable monomer could be synthesized, allowing the branched C10 alkyl group to be incorporated into polymer backbones, potentially improving properties like flexibility and solubility.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis, which involves converting the alcohol to its alkoxide and reacting it with an alkyl halide. pearson.com Iron-catalyzed etherification reactions between two different alcohols have also been developed. acs.org This pathway could be used to attach other functional groups. For instance, reacting this compound with ethylene (B1197577) oxide would produce ethoxylated derivatives.

Surfactant Synthesis: The branched, lipophilic C10 chain of this compound is an ideal "tail" for a surfactant molecule. By attaching a hydrophilic "head" group, novel non-ionic surfactants could be developed. A common strategy involves ethoxylation (reacting with ethylene oxide) followed by the attachment of a sugar molecule (a glycosyl group) to create an alkyl polyglycoside-type surfactant. google.com Such derivatives, based on branched alcohols, are expected to exhibit superior wetting performance and form fewer undesirable gel phases compared to their linear counterparts. google.com Another route is to convert the alcohol to an ether sulfate by reaction with an alkoxylating agent and then a sulfating agent, creating an anionic surfactant. google.com

Enhanced Reactivity and Specific Interactions:

The purpose of creating these derivatives is to impart new functionalities that the parent alcohol lacks.

Enhanced Amphiphilicity: Converting the lipophilic this compound into an ether sulfate or an ethoxylated glycoside introduces strong hydrophilic character. The resulting amphiphilic molecule would self-assemble at interfaces, enabling applications as detergents, emulsifiers, or wetting agents in complex formulations like paints and coatings. google.com

Polymerizable Functionality: The introduction of a reactive group like an acrylate or methacrylate (B99206) ester transforms the molecule into a monomer. Polymerization would yield materials where the bulky, branched 4-ethyloctyl side chains can influence polymer morphology, reduce crystallinity, and enhance solubility in organic media.

Chelating Properties: Derivatives could be designed to have specific interactions with metal ions. For example, an ether derivative could be synthesized with a terminal group capable of chelation, combining the solvent-compatibility of the C10 chain with a metal-binding functionality.

The table below outlines potential derivatives of this compound and the synthetic pathways that could be employed.

Table 2: Potential Derivatives of this compound and Synthetic Approaches

This table illustrates hypothetical derivatives that could be synthesized from this compound to achieve specific functionalities relevant to materials science and advanced chemical synthesis.


Advanced Analytical Method Development for Detection and Quantification of 4 Ethyloctan 1 Ol in Complex Matrices

Development of Extraction and Pre-concentration Techniques

Effective sample preparation is paramount for removing interfering substances and concentrating the analyte of interest, thereby enhancing analytical sensitivity and accuracy. thermofisher.com Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for sample cleanup, while Solid-Phase Microextraction (SPME) is particularly suited for the analysis of volatile and semi-volatile compounds like 4-Ethyloctan-1-ol. sigmaaldrich.comagriculturejournals.cz

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. sulzer.com For this compound, which possesses both a polar alcohol group and a non-polar ten-carbon structure, selecting an appropriate solvent is crucial. The goal is to match the polarity of the extraction solvent with the analyte to maximize partitioning and recovery. chromatographyonline.com

Optimization of LLE for this compound involves several key parameters. A high ratio of organic solvent to aqueous sample, often around 7:1, is a common starting point to ensure high recovery. elementlabsolutions.com The pH of the aqueous sample should be maintained near neutral to ensure the hydroxyl group of this compound remains un-ionized, promoting its partition into the organic phase. For more polar analytes, the addition of salt (salting out) to the aqueous phase can increase the partition coefficient by reducing the analyte's solubility in the aqueous layer. elementlabsolutions.com

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. sigmaaldrich.com Depending on the properties of the analyte and the matrix, different SPE modes can be employed.

Reversed-Phase SPE: Given the significant non-polar character of this compound, reversed-phase SPE using a C18 or similar polymeric sorbent is a primary choice. The process involves conditioning the sorbent with an organic solvent (e.g., methanol) followed by water. The sample is then loaded, and interferences are washed away with a weak solvent mixture (e.g., water/methanol). Finally, the target analyte, this compound, is eluted with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724).

Normal-Phase SPE: If the sample matrix is non-polar, normal-phase SPE with a polar sorbent (e.g., silica (B1680970) or diol) can be effective. The non-polar sample is loaded, and the more polar this compound is retained on the sorbent while less polar interferences pass through. Elution is then achieved with a more polar solvent.

Table 1: Hypothetical Optimization Parameters for LLE and SPE of this compound

TechniqueParameterCondition/RationaleReference
LLEExtraction SolventHexane, Dichloromethane (B109758), or Ethyl Acetate (polarity matching with the C10 alcohol). chromatographyonline.com
LLESolvent:Sample RatioStart at 7:1 and optimize based on recovery. elementlabsolutions.com
LLESample pHAdjust to neutral (pH ~7) to keep the alcohol in its neutral, more organic-soluble form. elementlabsolutions.com
SPESorbent TypeReversed-Phase C18 (for aqueous samples) or Normal-Phase Silica (for non-polar samples). chromatographyonline.com
SPEWash Solvent(Reversed-Phase) Water/Methanol mixture to remove polar interferences. thermofisher.com
SPEElution Solvent(Reversed-Phase) Acetonitrile or Methanol to elute this compound. chromatographyonline.com

SPME is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile compounds. frontiersin.org It utilizes a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample, either by direct immersion or, more commonly for volatiles, from the headspace above the sample (HS-SPME). agriculturejournals.czwalisongo.ac.id The adsorbed analytes are then thermally desorbed directly into the injection port of a gas chromatograph. walisongo.ac.id

The optimization of HS-SPME for this compound analysis is critical for achieving high sensitivity.

Fiber Selection: A fiber with a broad range of applicability, such as Divinylbenzene/Carbon/Polydimethylsiloxane (DVB/Carbon/PDMS), is suitable for trapping analytes with varying polarities and molecular weights, including alcohols. nih.gov

Extraction Temperature and Time: Increasing the extraction temperature generally increases the concentration of semi-volatile analytes in the headspace, but excessive heat can risk thermal degradation. frontiersin.org A typical optimization range is 30-60°C. frontiersin.org Extraction time must be sufficient to allow for equilibrium or near-equilibrium between the sample headspace and the fiber, with 30-45 minutes being a common duration. frontiersin.orgnih.gov

Sample Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of analytes like this compound, driving them into the headspace and improving extraction efficiency. agriculturejournals.cz Agitation or stirring of the sample during extraction also facilitates the mass transfer of the analyte to the headspace. agriculturejournals.cz

Table 2: Key Optimization Parameters for HS-SPME of this compound

ParameterCondition/RationaleReference
SPME FiberDVB/Carbon/PDMS for broad analyte coverage. nih.gov
Extraction ModeHeadspace (HS) to target volatile and semi-volatile fractions. agriculturejournals.cz
Extraction TemperatureOptimize in the range of 40-60°C to balance volatility and thermal stability. frontiersin.org
Extraction TimeOptimize for 30-45 minutes to approach equilibrium. frontiersin.orgnih.gov
Matrix ModificationAddition of NaCl to aqueous samples to increase analyte volatility ("salting-out" effect). agriculturejournals.cz

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Optimization of Chromatographic Conditions for High-Resolution Separation and Sensitivity

Chromatography is the core of the analytical method, separating the target analyte from other components in the extract. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis of this compound.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. The choice of the capillary column's stationary phase is the most critical factor for achieving separation. sigmaaldrich.com

Stationary Phase: A non-polar or mid-polarity phase is typically the first choice. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS) is a versatile, robust option that separates compounds largely based on their boiling points. sigmaaldrich.comnist.gov For targeted separation of alcohols, a more polar polyethylene (B3416737) glycol (PEG) "wax" phase (e.g., DB-Wax, Innowax) can provide alternative selectivity by promoting interactions with the hydroxyl group of this compound. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly if the analyte is part of a complex mixture with non-volatile components.

Stationary Phase: Reversed-phase HPLC is the dominant mode for compounds of moderate polarity like this compound. chromatographyonline.com A C18 or C8 bonded silica column provides a hydrophobic stationary phase that retains the analyte based on its non-polar character. chromatographyonline.com

Mobile Phase: The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. welch-us.comphenomenex.blog A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities and to ensure that strongly retained compounds are eluted from the column. welch-us.com

Table 3: Recommended Chromatographic Phases for this compound Analysis

TechniquePhase TypeSpecific RecommendationRationaleReference
GCStationary Phase5% Phenyl-methylpolysiloxane (e.g., HP-5)General purpose, robust, separates based on boiling point. sigmaaldrich.comnist.gov
GCStationary PhasePolyethylene Glycol (e.g., DB-Wax)Polar phase offering alternative selectivity for alcohols. nist.gov
HPLCStationary PhaseC18 or C8Reversed-phase separation based on hydrophobicity. chromatographyonline.com
HPLCMobile PhaseAcetonitrile/Water or Methanol/Water GradientStandard for reversed-phase HPLC, allowing for efficient elution of a wide range of compounds. welch-us.comphenomenex.blog

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a specific analytical method. numberanalytics.comjournalajacr.com It can be used to increase volatility for GC analysis or to introduce a detectable moiety for HPLC. numberanalytics.com

For GC Analysis: The active hydrogen on the hydroxyl group of this compound can cause peak tailing and adsorption on active sites within the GC system. Derivatization via silylation replaces this active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, increasing the volatility and thermal stability of the alcohol, resulting in sharper, more symmetrical peaks. researchgate.net

For HPLC Analysis: If detection sensitivity is a limitation (e.g., the analyte lacks a strong UV chromophore), pre- or post-column derivatization can be employed. This involves reacting the alcohol functional group with a reagent that attaches a highly UV-absorbent or fluorescent tag. For example, reacting this compound with benzoyl chloride would form an ester with strong UV absorbance. journalajacr.com For even greater sensitivity, a fluorescent tag can be added using a reagent like dansyl chloride . journalajacr.comddtjournal.com

Table 4: Derivatization Strategies for this compound

AnalysisStrategyReagent ExamplePurposeReference
GCSilylationBSTFAIncrease volatility, improve peak shape, and enhance thermal stability. researchgate.net
HPLC-UVAcylationBenzoyl ChlorideIntroduce a strong UV-absorbing chromophore. journalajacr.com
HPLC-FluorescenceDansylationDansyl ChlorideIntroduce a highly sensitive fluorescent tag. ddtjournal.com

Selection of Stationary Phases and Mobile Phases for GC and HPLC

Integration of Mass Spectrometry with Chromatographic Systems for Quantitative Analysis

Coupling a chromatographic system with a mass spectrometer (MS) creates a powerful analytical tool that provides both high-resolution separation and highly selective, sensitive detection. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying and quantifying volatile compounds. walisongo.ac.id Following separation on the GC column, analytes enter the MS source, typically an electron ionization (EI) source, where they are fragmented into characteristic patterns. The resulting mass spectrum serves as a chemical fingerprint for unambiguous identification. For high-sensitivity quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. Instead of scanning the full mass range, the detector focuses only on a few specific, abundant ions from the analyte's mass spectrum, significantly improving the signal-to-noise ratio and lowering detection limits. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for analyzing compounds that are not amenable to GC. rsc.org For this compound, an atmospheric pressure chemical ionization (APCI) source may be more effective than electrospray ionization (ESI), as APCI is better suited for moderately polar, neutral molecules. If derivatization was performed to add a readily ionizable group (e.g., a basic nitrogen), ESI would become highly effective. ddtjournal.com For ultimate selectivity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) is used. In this setup, a specific parent ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantitative bioanalysis. ddtjournal.comshimadzu.com

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of chemical compounds, including this compound, particularly within complex sample matrices. wiley.com This method overcomes challenges such as matrix effects and variations in sample preparation recovery that can affect other quantitative approaches. labmanager.comibacon.com The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte to the sample before processing and analysis. spectroscopyonline.comnih.gov For this compound, this would typically be a deuterated or ¹³C-labeled analogue (e.g., this compound-d₅).

This labeled compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the native (unlabeled) analyte. spectroscopyonline.com Consequently, it behaves identically during extraction, derivatization, and chromatographic separation, ensuring that any sample loss affects both the analyte and the standard equally. nih.gov During mass spectrometry analysis, the instrument distinguishes between the native and the labeled compound based on their mass-to-charge (m/z) ratio difference. plos.org Quantification is then achieved by measuring the intensity ratio of the mass spectral signals of the native analyte to the isotopically labeled internal standard. spectroscopyonline.com This ratio is directly proportional to the concentration of the native analyte in the original sample.

The robustness of the IDMS method makes it highly suitable for quantifying trace levels of this compound in challenging environments like industrial process streams, environmental water samples, or biological fluids. A typical workflow involves spiking the sample with the labeled standard, followed by extraction (e.g., solid-phase or liquid-liquid extraction), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Table 1: Illustrative IDMS Quantification of this compound in a Water Matrix

ParameterValue
Analyte This compound
Isotopically Labeled Standard This compound-d₅
Instrumentation GC-MS (Triple Quadrupole)
Sample Matrix Industrial Wastewater
Concentration of Labeled Standard Added 50.0 ng/L
Measured Peak Area Ratio (Native/Labeled) 1.25
Calibration Factor (from Calibration Curve) 41.5 (ng/L)
Calculated Concentration in Sample 51.9 ng/L

This interactive table presents hypothetical data to illustrate the calculation process in an IDMS experiment. The final concentration is determined by multiplying the measured peak area ratio by the calibration factor derived from a standard curve.

High-Resolution Accurate Mass Measurements for Confirmatory Analysis

High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool for the unambiguous identification and confirmation of organic compounds like this compound. scispace.com Unlike nominal mass instruments which measure mass to the nearest integer, HRAM instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, measure mass with very high precision, typically to three or four decimal places, resulting in mass accuracies of less than 5 parts per million (ppm). enovatia.comthermofisher.com

This high mass accuracy is crucial for determining the elemental formula of an unknown or suspected compound. rsc.org The exact mass of a molecule, calculated by summing the masses of its most abundant isotopes, is unique to its specific elemental composition. For this compound, with the elemental formula C₁₀H₂₂O, the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured accurate mass to the theoretical value, a high degree of confidence in the compound's identity can be achieved.

Furthermore, the high resolving power of HRAM instruments allows them to distinguish between the target analyte and other potentially interfering compounds that may have the same nominal mass (isobaric interferences). scispace.com This capability is indispensable when analyzing samples from complex matrices where numerous other components are present. thermofisher.com For instance, HRAM can easily differentiate this compound from an isobaric compound with a different elemental formula, a task that would be impossible with a lower-resolution instrument. This makes HRAM an essential technique for confirmatory analysis in fields requiring a high level of scientific certainty. nih.gov

Table 2: HRAM for Distinguishing this compound from Isobaric Interferences

Compound NameElemental FormulaNominal Mass (Da)Theoretical Monoisotopic Mass (Da)Required Resolving Power to Differentiate from this compound
This compound C₁₀H₂₂O158158.16657 -
Undecyl AmineC₁₁H₂₅N158158.20087~ 4,600
Heptyl Propyl SulfideC₁₀H₂₂S158158.14367~ 6,900

This interactive table demonstrates how High-Resolution Accurate Mass (HRAM) spectrometry can differentiate this compound from other compounds that have the same nominal mass but different elemental formulas and, therefore, distinct theoretical monoisotopic masses.

Development of Novel Sensor Technologies for Selective Detection in Research Environments

The development of novel sensor technologies aims to provide rapid, selective, and sensitive detection of volatile organic compounds (VOCs) such as this compound in real-time, which is highly desirable for applications in research and process monitoring. google.com These modern sensors represent a significant advancement over traditional chromatographic methods, which, while accurate, are often lab-based, time-consuming, and require complex sample preparation.

Current research focuses heavily on nanomaterial-based sensors, which utilize materials like carbon nanotubes, graphene, or metal-oxide nanoparticles as the sensing element. researchgate.net These materials offer exceptionally high surface-area-to-volume ratios and unique electronic properties, making them highly sensitive to the adsorption of gas molecules on their surface. The operational principle involves measuring a change in an electrical property, such as resistance or capacitance, when the sensor is exposed to the target analyte. core.ac.uk Selectivity for a specific compound like this compound can be engineered by functionalizing the nanomaterial surface with specific chemical groups that have a high affinity for the alcohol functional group or the specific carbon chain structure.

Another promising approach is the "electronic nose" (e-nose). researchgate.net An e-nose consists of an array of cross-reactive sensors, where each sensor has a slightly different response to a range of VOCs. mdpi.com Instead of relying on a single highly selective sensor, the e-nose captures the combined response pattern of the array. This pattern, or "smell-print," is then analyzed using pattern recognition algorithms to identify and quantify the specific VOC or mixture present. researchgate.net Such systems could be trained to selectively recognize the unique response pattern generated by this compound, even in the presence of other interfering volatiles.

Table 3: Comparison of Potential Sensor Technologies for this compound Detection

Sensor TypePrinciple of OperationPotential SelectivityPotential SensitivityKey Advantages
Metal-Oxide (MOS) Sensor Change in conductivity upon gas adsorptionModerate to High (with functionalization)ppb to ppmLow cost, robust
Carbon Nanotube (CNT) Sensor Change in resistance due to molecular interactionHigh (with functionalization)sub-ppb to ppbHigh sensitivity, rapid response
Quartz Crystal Microbalance (QCM) Change in frequency due to mass loadingModerate to High (with polymer coating)ppb rangeHigh sensitivity, stable
Electronic Nose (e-nose) Pattern recognition of sensor array responseHigh (via training)ppb to ppmCan identify components in complex mixtures

This interactive table summarizes the characteristics of various novel sensor technologies that could be developed for the selective detection of this compound in research and industrial environments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Ethyloctan-1-ol to improve yield and purity?

  • Methodology :

  • Use controlled reaction conditions (e.g., solvent selection, temperature gradients) to minimize side reactions.
  • Employ catalysts like acid/base systems or transition metals to enhance regioselectivity.
  • Purification techniques (e.g., fractional distillation, column chromatography) should align with the compound’s polarity and volatility.
  • Validate purity via GC-MS (>95% purity threshold) and NMR (integration of hydroxyl proton at δ 1.5–2.0 ppm) .
    • Key Data :
ParameterOptimal RangeReference Method
Reaction Temp.80–100°C
SolventToluene/THF (1:1 v/v)

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbinol carbon identification (C-OH at ~70 ppm).
  • IR Spectroscopy : Confirm hydroxyl stretch (broad band ~3300 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹).
  • GC-MS : Monitor molecular ion [M]+ at m/z 158 and fragmentation patterns for structural confirmation .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodology :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (Category 2A irritant per GHS) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Emergency measures: Neutralize spills with non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s solvent interaction data?

  • Methodology :

  • Perform MD simulations (e.g., GROMACS) to analyze hydrogen-bonding dynamics in polar vs. nonpolar solvents.
  • Validate with experimental solubility data (e.g., log P = 3.2 ± 0.1) and compare with DFT-calculated dipole moments .
    • Example Workflow :
     Hypothesis → Simulation Setup (Force Field: OPLS-AA) → Trajectory Analysis → Experimental Validation  
  • Address discrepancies by adjusting force-field parameters or solvent models (e.g., COSMO-RS) .

Q. What experimental designs are suitable for studying this compound’s ecological impact?

  • Methodology :

  • Conduct biodegradation assays (OECD 301F) to measure half-life in soil/water matrices.
  • Use LC-MS/MS to track metabolite formation (e.g., ethyloctanoic acid).
  • Compare toxicity thresholds (e.g., LC50 for Daphnia magna) with structurally similar alcohols .
    • Key Metrics :
Test OrganismEndpointObserved Value
D. magna48h LC5012 mg/L

Q. How can researchers address conflicting data on this compound’s thermal stability?

  • Methodology :

  • Perform TGA-DSC under controlled atmospheres (N₂ vs. O₂) to isolate decomposition pathways.
  • Cross-reference with GC-MS pyrolyzate analysis to identify degradation products (e.g., alkenes, carbonyls).
  • Replicate studies using standardized heating rates (e.g., 10°C/min) and report uncertainty intervals .

Methodological Best Practices

  • Data Reproducibility :
    • Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with hyperlinked references .
    • For multi-step syntheses, document intermediates’ characterization (e.g., Rf values, melting points) .
  • Literature Review :
    • Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over non-academic databases .

Table: Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key LimitationCitation
Grignard Alkylation7892Moisture sensitivity
Hydroboration-Oxidation8597Borane handling risks

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethyloctan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Ethyloctan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.